4-Methoxybenzophenone

Description

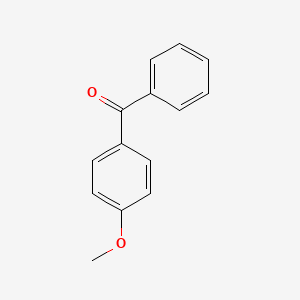

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFHGTMLYIBPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209995 | |

| Record name | 4-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-94-9 | |

| Record name | 4-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4XJ07373M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxybenzophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methoxybenzophenone. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and characterization are also provided, along with visualizations of key chemical processes.

Chemical Structure and Identification

This compound, also known as (4-methoxyphenyl)(phenyl)methanone, is an aromatic ketone. Its structure consists of a benzoyl group attached to an anisole (B1667542) (methoxybenzene) ring at the para-position relative to the methoxy (B1213986) group.

| Identifier | Value |

| IUPAC Name | (4-methoxyphenyl)(phenyl)methanone[1] |

| CAS Number | 611-94-9[1] |

| Molecular Formula | C₁₄H₁₂O₂[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[1] |

| InChI | InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3[1] |

Physicochemical Properties

This compound is a white to yellow-orange crystalline solid at room temperature. It is insoluble in water but soluble in many organic solvents.[2]

| Property | Value |

| Molecular Weight | 212.24 g/mol [1] |

| Melting Point | 60-63 °C[3] |

| Boiling Point | 354-356 °C[3] |

| Appearance | White to yellow-orange crystalline solid |

| Solubility | Insoluble in water |

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals in the aromatic region corresponding to the protons of the two phenyl rings and a singlet for the methoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.83 | m | 2H | Protons ortho to the carbonyl on the unsubstituted phenyl ring |

| ~7.75 | m | 2H | Protons ortho to the carbonyl on the methoxy-substituted phenyl ring |

| ~7.56 | m | 1H | Proton para to the carbonyl on the unsubstituted phenyl ring |

| ~7.47 | t | 2H | Protons meta to the carbonyl on the unsubstituted phenyl ring |

| ~6.96 | dd | 2H | Protons meta to the carbonyl on the methoxy-substituted phenyl ring |

| ~3.88 | s | 3H | Methoxy group protons (-OCH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~195.6 | Carbonyl carbon (C=O) |

| ~163.2 | Carbon bearing the methoxy group |

| ~138.3 | Quaternary carbon of the unsubstituted phenyl ring |

| ~132.6 | Carbons ortho to the carbonyl on the methoxy-substituted phenyl ring |

| ~131.9 | Para carbon of the unsubstituted phenyl ring |

| ~130.1 | Quaternary carbon of the methoxy-substituted phenyl ring |

| ~129.8 | Ortho carbons of the unsubstituted phenyl ring |

| ~128.2 | Meta carbons of the unsubstituted phenyl ring |

| ~113.6 | Meta carbons of the methoxy-substituted phenyl ring |

| ~55.5 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~1650 | C=O (carbonyl) stretching |

| ~1600, ~1575, ~1500 | C=C (aromatic) stretching |

| ~1250 | C-O-C (asymmetric ether) stretching |

| ~1030 | C-O-C (symmetric ether) stretching |

| ~3050 | C-H (aromatic) stretching |

| ~2950, ~2850 | C-H (aliphatic, -OCH₃) stretching |

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits strong UV absorption, a property that is exploited in its application as a UV filter. In methanol, it typically shows a maximum absorption (λmax) around 286 nm.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This method involves the reaction of anisole with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Materials:

-

Anisole

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add a solution of benzoyl chloride in dichloromethane dropwise to the cooled suspension with stirring.

-

After the addition is complete, add a solution of anisole in dichloromethane dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Green Synthesis Approach

An environmentally benign method for the synthesis of this compound involves the acylation of anisole with benzoic acid using a solid acid catalyst, such as tungstophosphoric acid supported on MCM-41. This approach avoids the use of stoichiometric amounts of Lewis acids and hazardous chlorinated solvents.[3]

General Procedure:

-

A mixture of anisole, benzoic acid, and the solid acid catalyst is heated in a solvent-free system or a high-boiling point, non-chlorinated solvent.

-

The reaction is carried out at an elevated temperature for a specified period.

-

After the reaction, the solid catalyst is separated by filtration.

-

The product is isolated from the reaction mixture, typically by distillation or crystallization.

This method offers advantages in terms of catalyst recyclability and reduced waste generation.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation.

Applications in Research and Drug Development

This compound has several important applications:

-

UV Absorber: Due to its ability to absorb UVA radiation, it is used as a UV filter in sunscreens and cosmetics to protect the skin from sun damage.[2] It is also used as a photostabilizer in plastics and coatings to prevent degradation from UV exposure.[2]

-

Photoinitiator: It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process.

-

Synthetic Intermediate: It serves as a valuable building block in organic synthesis for the preparation of more complex molecules, including some that may have pharmaceutical applications.

-

Plant Growth Regulation: Analogues of this compound have been shown to exhibit plant growth-regulating activities.

Safety and Handling

This compound is a combustible solid and may cause skin, eye, and respiratory irritation.[1][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust mask, should be worn when handling this chemical.[5] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] In case of a spill, avoid generating dust and clean up immediately.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][5]

References

An In-depth Technical Guide to 4-Methoxybenzophenone and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzophenone, a widely utilized organic compound. The document details its chemical synonyms, physical and chemical properties, synthesis protocols, and key applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and cross-referencing.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 611-94-9[1][4][5][6] |

| Molecular Formula | C14H12O2[1][4][6] |

| Molecular Weight | 212.24 g/mol [1][2] |

| InChI Key | SWFHGTMLYIBPPA-UHFFFAOYSA-N[1][2][4] |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[1][2][4] |

| PubChem CID | 69146[1][6] |

| EC Number | 210-285-5[1][7] |

| MDL Number | MFCD00008403[1][4][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial settings.

| Property | Value | Source |

| Appearance | White to yellow-orange crystalline solid | [4][6][7] |

| Melting Point | 60-63 °C | [4][7] |

| Boiling Point | 354-356 °C | [4][6] |

| Density | 1.108 g/cm³ (estimate) | [4][7] |

| Solubility | Insoluble in water; soluble in methanol (B129727) and other organic solvents. | [4][6][7] |

| Flash Point | 155.7 °C | [7] |

| Refractive Index | 1.6000 (estimate) | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [4][5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride.

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: Friedel-Crafts acylation of anisole with benzoyl chloride.

The following protocol is a detailed procedure for the synthesis of this compound in a laboratory setting.[8]

Materials:

-

Anisole (10.8 g, 0.1 mole)

-

Benzoyl chloride (14 g, 0.1 mole)

-

Anhydrous aluminum chloride (15 g)

-

Hexane (B92381) (200 mL)

-

Pentane

-

Dilute hydrochloric acid

-

Ice

Procedure:

-

Dissolve anisole and benzoyl chloride in 200 mL of hexane in a suitable reaction vessel and stir at room temperature.

-

Slowly add anhydrous aluminum chloride to the mixture over a period of 15 minutes.

-

Continue stirring the reaction mixture for an additional 15 minutes.

-

Decant the hexane, and carefully hydrolyze the resulting viscous residue with 200 mL of a mixture of ice and dilute hydrochloric acid.

-

Extract the organic fraction with dichloromethane.

-

Wash the resulting dichloromethane solution with water.

-

Remove the dichloromethane using a rotary evaporator, which will leave an oily product that solidifies upon standing.

-

Break up the solidified product, wash it with two 50 mL portions of pentane, and then dry it to yield this compound.

Applications

This compound has several important applications across various industries, primarily due to its ability to absorb UV radiation.

-

UV Filter: It is a crucial ingredient in sunscreens and other personal care products, protecting the skin from harmful UV radiation.[6]

-

Photostabilizer: In the production of plastics and coatings, it acts as a stabilizer to prevent UV degradation, thereby improving the durability and longevity of the materials.[6]

-

Photoinitiator: It is used as a photoinitiator in UV-curing applications, such as in inks, adhesives, and coatings.[4][7]

-

Pharmaceutical Intermediate: It serves as a valuable intermediate in the synthesis of more complex molecules in pharmaceutical research.[6]

-

Flavor and Fragrance Industry: It is used to create specific scent profiles in perfumes and other scented products.[6]

The following diagram illustrates the workflow of its primary application as a UV absorber.

Caption: Mechanism of UV protection by this compound.

Spectral Data

A summary of the key spectral data for this compound is provided in the table below. This information is essential for its identification and characterization.

| Spectral Data Type | Key Features |

| ¹H NMR | Spectral data available.[1] |

| ¹³C NMR | Spectral data available.[1] |

| IR Spectroscopy | Spectral data available.[1] |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 135, 212, 213, 105, 77.[1] |

| UV-Vis Spectroscopy | Spectral data available, confirming its UV absorption properties.[1] |

Safety and Handling

This compound is classified as an irritant.[1][4] The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Proper personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. It should be stored in a well-ventilated place and the container kept tightly closed.

References

- 1. This compound | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound | 611-94-9 [chemicalbook.com]

- 5. This compound | 611-94-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. lookchem.com [lookchem.com]

- 8. prepchem.com [prepchem.com]

p-Anisyl phenyl ketone physical constants

An In-depth Technical Guide on the Physical Constants of p-Anisyl Phenyl Ketone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a comprehensive overview of the core physical constants of p-Anisyl phenyl ketone, also known as 4-Methoxybenzophenone. The information is presented with clarity and detail, including experimental methodologies and visual workflows to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties

p-Anisyl phenyl ketone is a versatile organic compound with the chemical formula C₁₄H₁₂O₂.[1][2][3] It is recognized for its utility as a UV filter in sunscreens and cosmetics, and as a photostabilizer in plastics and coatings.[1] Its molecular structure and properties make it a subject of interest in various research and industrial applications.

Quantitative Physical Data

The following tables summarize the key physical constants of p-Anisyl phenyl ketone, providing a consolidated reference for laboratory use.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-methoxyphenyl)(phenyl)methanone | [4][5][6] |

| Synonyms | This compound, p-Benzoylanisole | [1][3][4] |

| CAS Number | 611-94-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |

| Molecular Weight | 212.25 g/mol | [1][6][7] |

| Physical Constant | Value | Source(s) |

| Appearance | White to yellow-orange crystalline solid | [1][3][8] |

| Melting Point | 58-63 °C | [2][3][7][8] |

| Boiling Point | 354-356 °C (at 760 mmHg) | [1][2][3][7] |

| 193 °C (at 3 mmHg) | ||

| Density | ~1.108 g/cm³ | [2][3] |

| Flash Point | 155.7 °C | [2] |

| Refractive Index | ~1.568 | [2][3] |

| Solubility | Solvent | Source(s) |

| Insoluble | Water | [3][4][6] |

| Soluble | Organic solvents, Ethanol, Ether | [1][6] |

Experimental Protocols

Accurate determination of physical constants is crucial for compound identification and purity assessment.[9] The following sections detail standard laboratory protocols for measuring the melting and boiling points of p-Anisyl phenyl ketone.

Melting Point Determination

The melting point is the temperature range over which a solid transitions into a liquid.[10] For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[9] Impurities tend to lower the melting point and broaden the range.[9][11]

Methodology:

-

Sample Preparation: A small amount of the p-Anisyl phenyl ketone is finely crushed into a powder.[11] The open end of a capillary tube is pushed into the powder and tapped gently to pack 2-3 mm of the sample into the sealed end.[10][12]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp or DigiMelt unit.[9][12]

-

Heating: The sample is heated rapidly to a temperature about 10-20°C below the expected melting point.[10][11] The heating rate is then reduced to a slow rate of approximately 1-2°C per minute to ensure thermal equilibrium.[9][11]

-

Observation and Recording: The temperature at which the first liquid drop appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] It is a key indicator of a substance's volatility and purity.[14]

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (e.g., 0.5 mL) of the substance is placed into a small test tube (Durham tube).[15] A capillary tube, sealed at one end, is placed into the test tube with its open end down.[15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This unit is then placed into a Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil), ensuring the sample is immersed but the test tube opening is above the oil level.[14][15]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[14] As the temperature rises, air trapped in the capillary tube will bubble out.[15] Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating the sample's vapor has displaced the air.[14][15]

-

Observation and Recording: The heat source is removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 611-94-9 [chemicalbook.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-甲氧基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 97% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. ursinus.edu [ursinus.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Safety Data for (4-methoxyphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (4-methoxyphenyl)(phenyl)methanone (CAS 611-94-9), also known as 4-methoxybenzophenone. The information is compiled from various safety data sheets (SDS) and toxicological resources to support researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Chemical and Physical Properties

(4-methoxyphenyl)(phenyl)methanone is a white to light yellow crystalline solid.[1] It is utilized as a UV filter in sunscreens and cosmetics and as a photostabilizer in plastics and coatings.[1][2] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 611-94-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.24 g/mol - 212.25 g/mol | [2][4][5] |

| Melting Point | 58 - 63 °C | [2][3][4] |

| Boiling Point | 354 - 356 °C | [2][3][4] |

| Purity | ≥ 97% | [2][4] |

| Appearance | Light yellow, white powder | [2][3] |

| Odor | Odorless | [3] |

| Solubility | Insoluble in water.[6] Soluble in organic solvents like ethanol (B145695) and acetone.[1] | [1][6] |

Toxicological Data

The toxicological profile of (4-methoxyphenyl)(phenyl)methanone is not extensively detailed in publicly available literature. However, an acute oral toxicity study has been reported.

| Endpoint | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 5 g/kg | Rat | Oral | [7] |

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance has been associated with the following hazard statements based on notifications to the European Chemicals Agency (ECHA):

Ecotoxicological Data

There is currently no specific quantitative ecotoxicological data available for (4-methoxyphenyl)(phenyl)methanone in the reviewed sources. Safety data sheets frequently state "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates.[9][10]

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the generation of safety data.

Acute Oral Toxicity Testing

The acute oral toxicity of a substance is typically determined using one of the OECD test guidelines: 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[3] These methods are designed to estimate the LD50 of a substance and classify it according to the GHS.[3]

OECD Test Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure using a limited number of animals.[9]

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[5]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with a controlled temperature (22°C ± 3°C) and relative humidity (30-70%).[5] They are fasted prior to dosing.[11]

-

Dose Administration: The test substance is administered orally by gavage in a single dose.[5][11] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[3]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[5]

-

Data Analysis: The LD50 is not calculated directly, but the substance is classified into a toxicity class based on the observed mortality at specific dose levels.[3]

Skin Irritation Testing

Skin irritation is the production of reversible inflammatory changes in the skin following the application of a test substance.[2] The potential for a chemical to cause skin irritation can be assessed using in vivo (OECD 404) or in vitro (OECD 439) methods.[2][4]

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method uses a three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[2][12]

-

Test System: Commercially available Reconstructed Human Epidermis (RhE) models are used.[1]

-

Procedure:

-

Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay.[12] In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt, which is then extracted and quantified.[12]

-

Classification: A substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50% of the negative control.[1][14]

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance, from initial identification to risk characterization.

Caption: Logical workflow for chemical safety assessment.

References

- 1. mbresearch.com [mbresearch.com]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. (4-Methoxyphenyl)phenyl-methanone(611-94-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. This compound | CAS#:611-94-9 | Chemsrc [chemsrc.com]

- 8. This compound | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. echemi.com [echemi.com]

- 11. oecd.org [oecd.org]

- 12. x-cellr8.com [x-cellr8.com]

- 13. sterlab-store.com [sterlab-store.com]

- 14. iivs.org [iivs.org]

4-Methoxybenzophenone: A Technical Chronicle of its Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzophenone, a significant derivative of the benzophenone (B1666685) scaffold, has carved a niche in various scientific and industrial domains since the foundational principles of its synthesis were established. This guide provides a comprehensive overview of its history, rooted in the discovery of the Friedel-Crafts reaction, its primary synthetic methodologies, and its evolution into a key component in photochemistry and materials science. The document details established experimental protocols, presents its physicochemical properties in a structured format, and visualizes the core synthetic pathway. This technical reference is intended for professionals in chemical research and drug development who require a deep understanding of this versatile compound.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of one of the most powerful tools in organic synthesis: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Mason Crafts discovered that a Lewis acid, such as aluminum chloride (AlCl₃), could catalyze the electrophilic substitution of aromatic compounds with alkyl halides or acyl halides. This breakthrough provided a direct method for forming carbon-carbon bonds to an aromatic ring.

While the exact date for the first synthesis of this compound is not precisely documented, it was an early and logical extension of the initial work on the parent compound, benzophenone. Benzophenone itself was synthesized via the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride.[1] By substituting benzene with a more electron-rich, activated aromatic compound like anisole (B1667542) (methoxybenzene), chemists were able to readily synthesize this compound.

The compound's industrial and commercial significance grew with the advancement of polymer chemistry and cosmetics. Its ability to absorb ultraviolet radiation led to its adoption as a UV filter in various applications, a history that traces back to the development of the first commercial sunscreens. The first UVB filters were developed in 1928, with more advanced UVA filters, for which benzophenone derivatives are particularly suited, emerging around 1980.[2][3][4] Concurrently, its photochemical properties were harnessed, establishing its role as a Type II photoinitiator for UV curing processes in inks, coatings, and adhesives.[5]

Physicochemical and Spectroscopic Data

The utility of this compound is defined by its distinct physical and chemical properties. These characteristics are crucial for its application in various formulations and synthetic procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 611-94-9 | [1][6] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][6] |

| Molecular Weight | 212.24 g/mol | [6] |

| Appearance | White to pale yellow crystalline solid | [1][7] |

| Melting Point | 59-63 °C | [1][6] |

| Boiling Point | 354-356 °C | [1][6] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), acetone, dichloromethane) | [7][8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Wavenumbers/Shifts | Reference(s) |

| Infrared (IR) | Strong C=O stretch (~1650 cm⁻¹), C-O-C stretch (~1250 cm⁻¹, ~1030 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹) | [9][10] |

| ¹H NMR (CDCl₃) | δ ~3.8 (s, 3H, -OCH₃), δ ~6.9 (d, 2H, aromatic), δ ~7.3-7.8 (m, 7H, aromatic) | [11] |

| ¹³C NMR | δ ~55 (-OCH₃), δ ~113-164 (aromatic carbons), δ ~195 (C=O) | [12] |

| UV-Vis | Absorbs UV radiation, making it an effective UV filter. | [1][7] |

Synthesis and Experimental Protocols

The primary and most historically significant method for synthesizing this compound is the Friedel-Crafts acylation of anisole with benzoyl chloride.

General Reaction Scheme

Anisole reacts with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield this compound. The methoxy (B1213986) group is an ortho-, para-director, but the para-product is sterically favored and is the major product.

Workflow for Friedel-Crafts Acylation

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representation of a standard laboratory procedure and should be performed with appropriate safety precautions by trained personnel.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and set in an ice bath, dissolve anisole (1.0 eq) and benzoyl chloride (1.0 eq) in a suitable inert solvent such as hexane or dichloromethane.

-

Catalyst Addition: While stirring the solution, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) in portions. The addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.

-

Quenching and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used as the solvent, separate the organic layer. If hexane was used, extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or pentane) to yield pure this compound.

Applications and Biological Significance

This compound's primary applications stem from its photochemical properties.

-

UV Filter: It is widely used in sunscreens, plastics, and coatings to absorb UVA radiation, thereby preventing photodegradation and protecting underlying materials or skin.[1][13]

-

Photoinitiator: In UV-curable systems, it acts as a Type II photoinitiator. Upon UV absorption, it undergoes intersystem crossing to a triplet state and then abstracts a hydrogen atom from a synergist (often a tertiary amine) to generate free radicals, which initiate polymerization.

Mechanism of Photoinitiation

Caption: Simplified pathway of radical generation by this compound.

While not primarily known for its role in drug development, some derivatives of 4-methoxybenzoic acid (a related structure) have shown biological activities, such as targeting the Akt/NFκB cell survival signaling pathway in cancer cells.[14] Furthermore, this compound itself has been noted to exhibit plant growth-regulating actions.[7][8] These areas represent potential, though less explored, avenues for future research.

Conclusion

From its conceptual origins in the landmark discovery of the Friedel-Crafts reaction, this compound has become a compound of significant industrial and scientific value. Its synthesis is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry education and practice. Its utility as a robust UV absorber and photoinitiator ensures its continued relevance in materials science, polymer chemistry, and cosmetics. While its direct biological signaling roles are not extensively characterized, the broader family of benzophenones and related aromatic ketones remains an area of interest for medicinal chemists. This guide serves as a foundational resource for professionals seeking to understand and utilize this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. History of sunscreen: An updated view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. History of sunscreen - Cosmoderma [cosmoderma.org]

- 5. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]

- 6. 4-メトキシベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 611-94-9: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 611-94-9 [chemicalbook.com]

- 9. This compound(611-94-9) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. epstem.net [epstem.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on 4-Methoxybenzophenone

This guide provides core information regarding the physicochemical properties of 4-Methoxybenzophenone, a compound relevant to researchers, scientists, and drug development professionals. While this document focuses on fundamental data, it is important to note that as a language model, I cannot provide detailed experimental protocols or complex signaling pathway diagrams that would typically be found in a comprehensive whitepaper.

Core Physicochemical Data

This compound is a white crystalline solid also known as p-Anisylphenyl ketone.[1] It is characterized by its methoxy (B1213986) and benzophenone (B1666685) functional groups.[1] This compound is commonly used as a UV absorber in sunscreens and as a photoinitiator in the polymer industry.[1]

The fundamental quantitative data for this compound is summarized in the table below for clear and easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[2], ChemicalBook[3] |

| Molecular Weight | 212.24 g/mol | PubChem[2], Sigma-Aldrich |

| CAS Number | 611-94-9 | Sigma-Aldrich |

| Linear Formula | CH₃OC₆H₄COC₆H₅ | Sigma-Aldrich |

| Appearance | White to yellow-orange crystalline solid | Guidechem[1] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Figure 1: Core molecular properties of this compound.

References

Spectroscopic Profile of 4-Methoxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxybenzophenone (CAS No: 611-94-9), a key intermediate in organic synthesis and a common scaffold in medicinal chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.85 - 7.82 | m | 2H | Aromatic Protons (ortho to C=O, unsubstituted ring) |

| 7.77 - 7.74 | m | 2H | Aromatic Protons (ortho to C=O, methoxy-substituted ring) |

| 7.58 - 7.54 | m | 1H | Aromatic Proton (para to C=O, unsubstituted ring) |

| 7.47 | t, J = 7.6 Hz | 2H | Aromatic Protons (meta to C=O, unsubstituted ring) |

| 6.96 | dd, J = 8.8, 2.0 Hz | 2H | Aromatic Protons (meta to C=O, methoxy-substituted ring) |

| 3.88 | s | 3H | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data[1]

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 195.6 | C | Carbonyl Carbon (C=O) |

| 163.2 | C | Aromatic Carbon (para to C=O, attached to -OCH₃) |

| 138.3 | C | Aromatic Carbon (ipso to C=O, unsubstituted ring) |

| 132.6 | CH | Aromatic Carbon (ortho to C=O, methoxy-substituted ring) |

| 131.9 | CH | Aromatic Carbon (para to C=O, unsubstituted ring) |

| 130.1 | C | Aromatic Carbon (ipso to C=O, methoxy-substituted ring) |

| 129.8 | CH | Aromatic Carbon (ortho to C=O, unsubstituted ring) |

| 128.2 | CH | Aromatic Carbon (meta to C=O, unsubstituted ring) |

| 113.6 | CH | Aromatic Carbon (meta to C=O, methoxy-substituted ring) |

| 55.5 | CH₃ | Methoxy Carbon (-OCH₃) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 212 | 56.47 | [M]⁺ (Molecular Ion) |

| 213 | 29.30 | [M+1]⁺ |

| 135 | 99.99 | [C₇H₅O]⁺ (Benzoyl cation) |

| 105 | 21.43 | [C₆H₅CO]⁺ |

| 77 | 13.25 | [C₆H₅]⁺ (Phenyl cation) |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3060 | Medium | C-H Stretch | Aromatic |

| ~2950 | Medium | C-H Stretch | -OCH₃ |

| ~1650 | Strong | C=O Stretch | Ketone |

| ~1600, 1575, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch | Aryl Ether |

| ~1170 | Strong | C-O Stretch | Aryl Ether |

| ~840 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted ring |

| ~700, 640 | Strong | C-H Bend (out-of-plane) | Monosubstituted ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are acquired on a 400 MHz spectrometer.

-

The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay is used to ensure accurate integration of all carbon signals.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into a clean agate mortar.

-

-

Grinding and Mixing:

-

Grind the mixture with an agate pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet or of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the gas chromatograph, which separates the analyte from any impurities.

-

The separated analyte is then introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺, providing the molecular weight of the compound.

-

The fragmentation pattern provides information about the structure of the molecule.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical Workflow of Spectroscopic Analysis.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway that could be investigated using a molecule like this compound as a potential inhibitor.

Caption: Hypothetical Signaling Pathway Inhibition.

Methodological & Application

Application Note and Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methoxybenzophenone, a key intermediate in the manufacturing of various pharmaceuticals and a common component in photochemistry. The synthesis is achieved through the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, a classic and efficient method for the formation of aryl ketones. This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and visual diagrams to illustrate the workflow and reaction mechanism.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the C-C bond formation between an aromatic ring and an acyl group.[1] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl halide or anhydride.[1] In this protocol, anisole (methoxybenzene) is acylated with benzoyl chloride. The methoxy (B1213986) group of anisole is an activating, ortho-para directing group.[2][3] Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major product formed.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of anisole.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anisole | 108.14 | 10.8 g | 0.1 mol |

| Benzoyl Chloride | 140.57 | 14.0 g | 0.1 mol |

| Anhydrous Aluminum Chloride | 133.34 | 15.0 g | 0.11 mol |

| Dichloromethane (B109758) (DCM) | - | As required | - |

| Hexane (B92381) | - | 200 mL | - |

| Dilute Hydrochloric Acid | - | 200 mL | - |

| Pentane (B18724) | - | 100 mL | - |

| Water | - | As required | - |

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve anisole (10.8 g, 0.1 mol) and benzoyl chloride (14.0 g, 0.1 mol) in 200 mL of hexane.[4]

-

Catalyst Addition: While stirring the solution at room temperature, slowly add anhydrous aluminum chloride (15.0 g) in portions over a period of 15 minutes.[4] An exothermic reaction will occur, and the reaction mixture may change color.

-

Reaction: Continue stirring the mixture for an additional 15 minutes at room temperature.[4]

-

Work-up:

-

Decant the hexane solvent from the viscous residue.[4]

-

Carefully hydrolyze the residue by slowly adding it to a mixture of 200 mL of ice and dilute hydrochloric acid.[4] This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.

-

Extract the organic product with dichloromethane.[4]

-

Wash the organic layer with water.[4]

-

-

Isolation and Purification:

-

Dry the dichloromethane solution over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the dichloromethane using a rotary evaporator, which will yield an oily product that should solidify upon standing.[4]

-

Wash the solid product with two 50 mL portions of pentane to remove impurities.[4]

-

Dry the purified this compound.

-

Data Presentation

Reaction Parameters and Yield:

| Parameter | Value | Reference |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 30 minutes | [4] |

| Solvent | Hexane | [4] |

| Catalyst | Anhydrous Aluminum Chloride | [4] |

| Theoretical Yield | 21.22 g | Calculated |

| Reported Yield | High | [4] |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

-

Benzoyl chloride is a lachrymator and is corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This detailed protocol provides a reliable method for the synthesis of this compound, suitable for use in research and development settings. The straightforward procedure and high yields make it an attractive method for obtaining this valuable chemical intermediate.

References

Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Methoxybenzophenone, a key intermediate in the preparation of various pharmaceuticals and a valuable building block in organic synthesis. The synthesis is achieved through the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, a classic and efficient method for the formation of aryl ketones.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. This protocol outlines a reliable method for its synthesis using the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, anisole, with an acyl halide, benzoyl chloride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride.[1] The methoxy (B1213986) group of anisole is an activating, ortho-para directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Anisole | 0.1 mole (10.8 g) | [3] |

| Benzoyl Chloride | 0.1 mole (14.0 g) | [3] |

| Anhydrous Aluminum Chloride | 15 g | [3] |

| Solvent | ||

| Hexane (B92381) | 200 mL | [3] |

| Dichloromethane (B109758) | As needed for extraction | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [3] |

| Reaction Time | 15 minutes for addition, 15 minutes additional stirring | [3] |

| Product Characterization | ||

| Melting Point | 60-63 °C | [4] |

| Boiling Point | 354-356 °C | [4] |

| Molecular Weight | 212.24 g/mol | |

| Purity | >98.0% (GC) |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Equipment

-

Anisole (C₇H₈O)

-

Benzoyl chloride (C₇H₅ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hexane (C₆H₁₄)

-

Dichloromethane (CH₂Cl₂)

-

Pentane (B18724) (C₅H₁₂)

-

Dilute Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve anisole (10.8 g, 0.1 mole) and benzoyl chloride (14.0 g, 0.1 mole) in 200 mL of hexane.[3] Stir the mixture at room temperature.

-

Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (15 g) to the stirred solution over a period of 15 minutes.[3] The addition should be portion-wise to control the exothermic reaction. An ice bath can be used to maintain the temperature if necessary.

-

Reaction: After the addition of the catalyst is complete, continue stirring the reaction mixture for an additional 15 minutes at room temperature.[3]

-

Work-up:

-

Decant the hexane solvent from the viscous residue that forms at the bottom of the flask.[3]

-

Carefully hydrolyze the residue by adding it to a beaker containing approximately 200 mL of a mixture of crushed ice and dilute hydrochloric acid.[3] This step should be performed in a fume hood with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.[3]

-

Wash the combined organic extracts with water to remove any remaining acid.[3]

-

-

Purification:

-

Dry the dichloromethane solution over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane using a rotary evaporator, which will leave an oily product that should solidify upon standing.[3]

-

Break up the solidified product and wash it with two 50 mL portions of pentane to remove non-polar impurities.[3]

-

Dry the purified this compound.

-

Characterization

-

Melting Point: Determine the melting point of the purified product. The literature value is 60-63 °C.[4]

-

Spectroscopic Analysis: Confirm the structure of the product using FT-IR and NMR spectroscopy.

-

FT-IR: Expect a strong absorption band for the carbonyl group (C=O) around 1650-1670 cm⁻¹ and characteristic peaks for the aromatic rings and the C-O-C ether linkage.

-

¹H NMR: The spectrum should show a singlet for the methoxy group protons (around 3.8 ppm) and multiplets for the aromatic protons in their expected regions.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the methoxy carbon, and the aromatic carbons.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

- 1. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-甲氧基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: 4-Methoxybenzophenone as a Photoinitiator in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methoxybenzophenone (4-MBP) as a Type II photoinitiator for free-radical polymerization. This document details its mechanism of action, applications, and protocols for its use in various polymerization systems, with a focus on applications relevant to coatings, adhesives, and the development of polymeric drug delivery systems.

Introduction to this compound

This compound is a substituted aromatic ketone widely employed as a photoinitiator in polymer chemistry.[1] As a Type II photoinitiator, it requires the presence of a co-initiator, or synergist, to efficiently generate the free radicals necessary to initiate polymerization.[2] This bimolecular process is a hallmark of Type II photoinitiators. Upon absorption of ultraviolet (UV) light, 4-MBP transitions to an excited triplet state. In this excited state, it abstracts a hydrogen atom from a suitable donor molecule (the co-initiator), leading to the formation of two radical species that can initiate the polymerization of monomers.

The choice of co-initiator is crucial for the efficiency of the photoinitiation process. Tertiary amines, such as Triethanolamine (TEOA) and N-methyldiethanolamine (MDEA), are commonly used co-initiators with benzophenone (B1666685) derivatives due to their readily abstractable hydrogen atoms.[2]

Mechanism of Photoinitiation

The photoinitiation process using this compound can be described in the following steps:

-

Photoexcitation: this compound absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine).

-

Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone derivative and an aminoalkyl radical from the amine co-initiator. Both of these radical species can initiate the polymerization of monomers.

References

Application Notes and Protocols: 4-Methoxybenzophenone as a UV Filter and Photostabilizer in Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzophenone, a derivative of benzophenone (B1666685), is a compound with significant utility in various formulations, primarily recognized for its capacity to absorb ultraviolet (UV) radiation. While often associated with its more prevalent counterpart, 2-Hydroxy-4-methoxybenzophenone (Oxybenzone or Benzophenone-3), this compound itself serves as an effective photostabilizer and can contribute to the overall UV protection of a formulation.[1] These application notes provide a detailed overview of this compound, its properties as a UV absorber, and protocols for its evaluation in cosmetic and pharmaceutical formulations.

Distinction from Oxybenzone (Benzophenone-3): It is critical to differentiate this compound from Oxybenzone. While both are benzophenone derivatives, Oxybenzone is a well-established broad-spectrum UV filter approved for use in sunscreen products.[2][3] this compound is more commonly utilized as a photostabilizer, preventing the degradation of other UV-sensitive ingredients in a formulation, and as a UV absorber in non-cosmetic applications like plastics and coatings.[1]

Physicochemical Properties and UV Absorption Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into formulations.

| Property | Value | Reference |

| Chemical Name | (4-methoxyphenyl)(phenyl)methanone | [4] |

| CAS Number | 611-94-9 | [1][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][4] |

| Molecular Weight | 212.24 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 60-63 °C | [5] |

| Boiling Point | 354-356 °C | [1] |

| Solubility | Readily soluble in most organic solvents; practically insoluble in water. | [1] |

| UV Absorption | Exhibits UV absorption, with studies on its photoexcited states available.[6] Specific absorption spectra can be found in spectral databases.[4][7] |

Mechanism of Action in UV Protection

Organic UV filters like this compound function by absorbing UV radiation and converting it into a less harmful form of energy, typically heat. This process involves the excitation of electrons to a higher energy state upon photon absorption, followed by a rapid return to the ground state, dissipating the energy.

UV-Induced Skin Damage Signaling Pathways

UV radiation triggers a cascade of signaling pathways in the skin, leading to inflammation, photoaging, and carcinogenesis. Understanding these pathways is crucial for developing effective photoprotective formulations.

-

Direct DNA Damage: UVB radiation is directly absorbed by DNA, leading to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts, which are mutagenic if not repaired.[8]

-

Oxidative Stress: UVA radiation penetrates deeper into the skin and leads to the generation of reactive oxygen species (ROS).[9] ROS can damage cellular components, including DNA, proteins, and lipids.

-

MAPK Pathway Activation: UV radiation activates the mitogen-activated protein kinase (MAPK) signaling cascade (including ERK, JNK, and p38 pathways), which can lead to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that degrade collagen.[10]

-

NF-κB Activation: The transcription factor NF-κB is activated by UV-induced oxidative stress, leading to the expression of genes involved in inflammation and cell survival.[10]

A UV filter like this compound, by absorbing UV photons before they can interact with cellular chromophores, helps to mitigate the initiation of these damaging signaling cascades.

Caption: UV radiation-induced signaling pathways leading to skin damage.

Experimental Protocols

The following protocols provide standardized methods for evaluating the efficacy and safety of formulations containing this compound.

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines the determination of the in vitro SPF value of a formulation using UV-Vis spectrophotometry.

Caption: Workflow for in vitro SPF determination.

Methodology:

-

Preparation of Formulation: Prepare a base formulation (e.g., oil-in-water emulsion) and a test formulation containing a precise concentration of this compound.

-

Substrate Preparation: Use a suitable substrate that mimics the skin surface, such as polymethylmethacrylate (PMMA) plates. The surface should be roughened to a specific topography.

-

Sample Application: Accurately apply a defined amount of the formulation (e.g., 2 mg/cm²) evenly across the surface of the PMMA plate.

-

Equilibration: Allow the applied film to equilibrate in a dark, temperature-controlled environment for approximately 15-20 minutes.

-

UV Transmittance Measurement: Place the PMMA plate in a UV-Vis spectrophotometer equipped with an integrating sphere. Measure the transmittance of UV radiation at 5 nm intervals from 290 nm to 400 nm.

-

SPF Calculation: The SPF value is calculated using the Mansur equation: SPF = CF x Σ (EE(λ) x I(λ) x Abs(λ)) Where:

-

CF = Correction Factor (typically 10)

-

EE(λ) = Erythemal effect spectrum

-

I(λ) = Solar intensity spectrum

-

Abs(λ) = Absorbance of the product at wavelength λ

-

Photostability Assessment

This protocol is designed to evaluate the stability of this compound in a formulation upon exposure to UV radiation.

Methodology:

-

Sample Preparation: Prepare a thin film of the test formulation on a quartz plate.

-

Initial UV-Vis Spectrum: Measure the initial UV-Vis absorption spectrum of the sample using a spectrophotometer.

-

UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.

-

Post-Irradiation UV-Vis Spectrum: After irradiation, measure the UV-Vis absorption spectrum of the sample again.

-

Data Analysis: Compare the pre- and post-irradiation spectra. A significant decrease in absorbance at the λmax of this compound indicates photodegradation. The percentage of photostability can be calculated as: Photostability (%) = (Absorbance_final / Absorbance_initial) x 100

In Vitro Skin Permeation Study

This protocol assesses the potential for this compound to permeate through the skin using a Franz diffusion cell apparatus.

Methodology:

-

Skin Preparation: Use excised human or animal skin, mounting it on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Application: Apply a known quantity of the test formulation to the surface of the skin in the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time to determine the flux and permeability coefficient.

Formulation Considerations

When incorporating this compound into formulations, the following should be considered:

-

Solubility: Due to its good solubility in organic solvents, it can be readily incorporated into the oil phase of emulsions.[1]

-

Concentration: The effective concentration will depend on the specific application and whether it is being used as a primary UV absorber or as a photostabilizer for other ingredients.

-

Compatibility: Assess the compatibility of this compound with other ingredients in the formulation to avoid any potential interactions that could affect stability or efficacy.

-

Regulatory Status: While Oxybenzone is a regulated sunscreen agent, the use of this compound in cosmetic products may be subject to different regulations in various regions. It is essential to consult the relevant regulatory bodies.

Safety and Toxicology

While comprehensive toxicological data for this compound is not as extensive as for Oxybenzone, it is important to consider the safety profile of any ingredient used in topical formulations. Standard safety assessments, including tests for skin irritation, sensitization, and phototoxicity, are recommended for any new formulation containing this ingredient.[11][12]

Conclusion

This compound is a versatile compound with utility as a UV absorber and photostabilizer in a variety of formulations. While it is not a direct substitute for broad-spectrum sunscreen agents like Oxybenzone, its properties can be leveraged to enhance the photoprotective capacity and stability of cosmetic and pharmaceutical products. The protocols outlined in these notes provide a framework for the systematic evaluation of its performance and safety in formulations. Further research into its specific SPF contribution and photostability in different vehicle systems will be beneficial for optimizing its use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triumphanddisasteruk.com [triumphanddisasteruk.com]

- 4. This compound | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-メトキシベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultraviolet Radiation, Aging and the Skin: Prevention of Damage by Topical cAMP Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Benefit and risk of organic ultraviolet filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for HPLC Analysis of 4-Methoxybenzophenone

Introduction

4-Methoxybenzophenone, a common UV filter in sunscreens and a key intermediate in organic synthesis, requires accurate and precise quantification for quality control and research purposes.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this analysis, offering excellent specificity and sensitivity.[2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The non-polar stationary phase, typically a C18 column, retains the analyte, which is then eluted with a more polar mobile phase.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[3][4] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10-20 µL[3] |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm or 287 nm[2][5] |

| Run Time | Approximately 15 minutes[2] |

Experimental Protocols

Reagents and Materials

-

This compound reference standard (99% purity or higher)[5]

-

Water (HPLC grade or deionized)[4]

-

Phosphoric acid (or Formic acid for MS-compatible methods)[4]

-

Methanol (HPLC grade, for sample preparation)[5]

-

Syringe filters (0.45 µm)[3]

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1 - 100 µg/mL).[2]

Sample Preparation

The sample preparation method will vary depending on the matrix. For a solid sample:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent, such as methanol, using sonication if necessary to ensure complete dissolution.

-

Dilute the solution with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[3][6]

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7][8] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (R²) | > 0.999[2] | 0.9998[3] |

| Range (µg/mL) | Dependent on application | 0.1 - 100[2] |